molecular formula C10H9IO3 B2621848 Methyl 3-(3-iodophenyl)-3-oxopropanoate CAS No. 260969-02-6

Methyl 3-(3-iodophenyl)-3-oxopropanoate

Cat. No. B2621848
CAS RN: 260969-02-6
M. Wt: 304.083
InChI Key: KWKDVTLCPLPCLT-UHFFFAOYSA-N
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Description

Methyl 3-(3-iodophenyl)-3-oxopropanoate, also known as MIOK, is an organic compound that belongs to the class of esters. It is a white crystalline powder with a molecular formula of C11H9IO4 and a molecular weight of 344.09 g/mol. MIOK is widely used in scientific research for its unique properties and applications.

Mechanism of Action

The mechanism of action of Methyl 3-(3-iodophenyl)-3-oxopropanoate is not well understood. However, it is believed to act as a nucleophile in various reactions, including esterification, aldol condensation, and Michael addition.
Biochemical and Physiological Effects:
Methyl 3-(3-iodophenyl)-3-oxopropanoate has been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. It has also been shown to exhibit antitumor activity, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

Methyl 3-(3-iodophenyl)-3-oxopropanoate has several advantages in laboratory experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and has a relatively long shelf life. However, it can be hazardous to handle due to its toxic and irritant properties. It is also incompatible with strong oxidizing agents and strong bases.

Future Directions

There are several potential future directions for the research on Methyl 3-(3-iodophenyl)-3-oxopropanoate. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another potential direction is to explore its potential as a reagent in the synthesis of various organic compounds. Further research is needed to fully understand the mechanism of action of Methyl 3-(3-iodophenyl)-3-oxopropanoate and its potential applications in various fields of science.
In conclusion, Methyl 3-(3-iodophenyl)-3-oxopropanoate is a unique compound with various applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions make it an important compound in the field of organic chemistry.

Synthesis Methods

Methyl 3-(3-iodophenyl)-3-oxopropanoate can be synthesized through a reaction between 3-iodobenzoic acid and methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction takes place through an esterification process, resulting in the formation of Methyl 3-(3-iodophenyl)-3-oxopropanoate.

Scientific Research Applications

Methyl 3-(3-iodophenyl)-3-oxopropanoate has been extensively used in scientific research for various applications. It is commonly used as a reagent in organic synthesis to prepare various derivatives of phenylpropanoids. It has also been used in the synthesis of various heterocyclic compounds, including pyrimidines, pyridazines, and pyrazoles.

properties

IUPAC Name

methyl 3-(3-iodophenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKDVTLCPLPCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-iodophenyl)-3-oxopropanoate

CAS RN

260969-02-6
Record name 260969-02-6
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